2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine
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Overview
Description
2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine is a heterocyclic organic compound that features a pyridine ring substituted with a fluoro group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or amino groups, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The fluoro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-4-YL)ethanamine: Lacks the fluoro group, which may result in different biological activity and reactivity.
2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine: Similar structure but with the methyl group at the 3-position, potentially altering its chemical properties and applications.
Uniqueness
2-(2-Fluoro-6-methylpyridin-4-YL)ethanamine is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1393574-60-1 |
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Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
QXLXMQHXZUARKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)F)CCN |
Origin of Product |
United States |
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